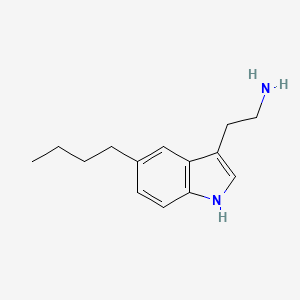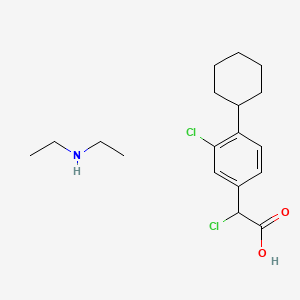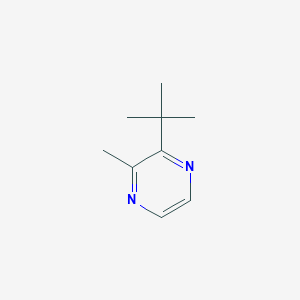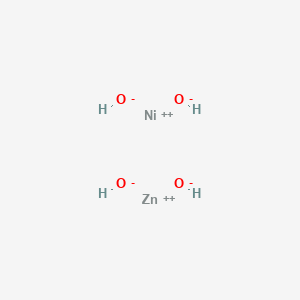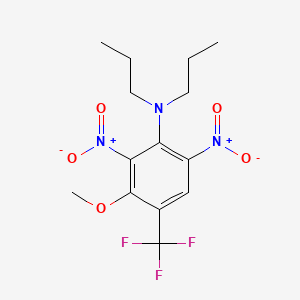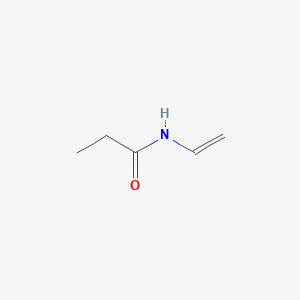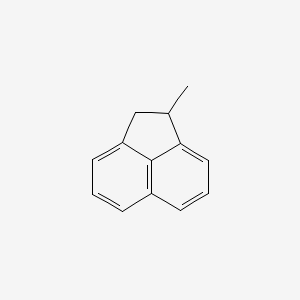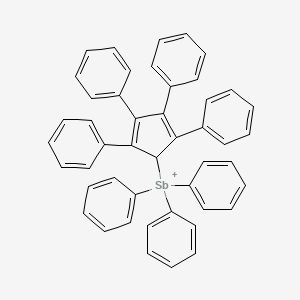
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is an organometallic compound that features a stibanium (antimony) center bonded to a highly substituted cyclopentadienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium typically involves the following steps:
Formation of Tetraphenylcyclopentadienone: This intermediate is synthesized via a double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst.
Cyclopentadienylation: The tetraphenylcyclopentadienone undergoes a cyclopentadienylation reaction to form the cyclopentadienyl ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) species, while reduction could produce antimony(III) species.
Aplicaciones Científicas De Investigación
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium exerts its effects involves its interaction with molecular targets through coordination bonds. The stibanium center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of the compound.
Triphenylstibine: Another organometallic compound with a stibanium center.
Hexaphenylbenzene: A structurally similar compound with multiple phenyl groups.
Uniqueness
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is unique due to its highly substituted cyclopentadienyl ring and the presence of a stibanium center. This combination of features imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
47868-94-0 |
|---|---|
Fórmula molecular |
C47H36Sb+ |
Peso molecular |
722.5 g/mol |
Nombre IUPAC |
triphenyl-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium |
InChI |
InChI=1S/C29H21.3C6H5.Sb/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24;3*1-2-4-6-5-3-1;/h1-21H;3*1-5H;/q;;;;+1 |
Clave InChI |
IJYDMNCJUCYPRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C2[Sb+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


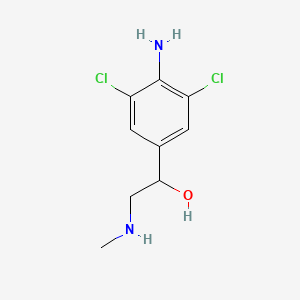
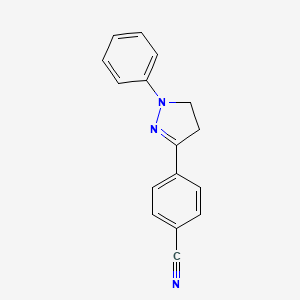

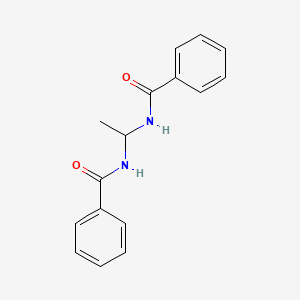
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
